Ampicillin is derived from penicillin, which is produced naturally by the mold Penicillium chrysogenum. The classification of ampicillin falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity. Ampicillin hemisulfate is classified as a broad-spectrum antibiotic, effective against many strains of bacteria, including Escherichia coli and Streptococcus pneumoniae.
The synthesis of ampicillin can be performed through various methods, including chemical synthesis and enzymatic processes. One notable method involves the acylation of 6-aminopenicillanic acid (6-APA) with phenylglycine.
Ampicillin hemisulfate has the molecular formula C16H19N3O5S and a molecular weight of approximately 349.4 g/mol. The structure consists of a thiazolidine ring fused with a beta-lactam ring, an amino group, and a phenyl group attached to the side chain.
The structural representation highlights the critical functional groups responsible for its antibacterial activity.
Ampicillin exhibits various chemical reactions typical of beta-lactam antibiotics:
The mechanism of action for ampicillin involves binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.
These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Ampicillin hemisulfate is widely used in clinical settings for treating infections such as:
Additionally, it is utilized in laboratory settings for selective growth media preparation due to its antibacterial properties against specific bacterial strains.
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